1,1',3,3'-Tetramethyldibutylamine

Description

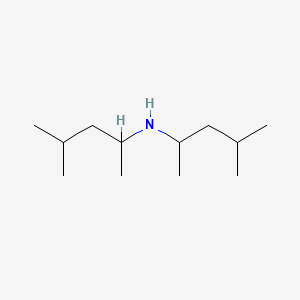

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(4-methylpentan-2-yl)pentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-9(2)7-11(5)13-12(6)8-10(3)4/h9-13H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOMKCAADBZQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)NC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909291 | |

| Record name | 4-Methyl-N-(4-methylpentan-2-yl)pentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-51-1 | |

| Record name | N-(1,3-Dimethylbutyl)-4-methyl-2-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1',3,3'-Tetramethyldibutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,3'-Tetramethyldibutylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-N-(4-methylpentan-2-yl)pentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1',3,3'-tetramethyldibutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements

Strategies for the Preparation of 1,1',3,3'-Tetramethyldibutylamine

Amination Approaches in Tertiary Amine Synthesis

Amination, the introduction of an amine group into an organic molecule, is a cornerstone of amine synthesis. Direct alkylation of ammonia (B1221849) or lower-order amines with alkyl halides is a fundamental approach. organic-chemistry.org However, a significant drawback of this method is the potential for over-alkylation. organic-chemistry.org The primary amine product is itself a nucleophile and can compete with ammonia for the alkyl halide, leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. organic-chemistry.org

In the context of synthesizing this compound, if one were to attempt the reaction of bis(1,3-dimethylbutyl)amine with a methylating agent like methyl iodide, precise control of reaction conditions would be crucial to prevent the formation of the corresponding quaternary ammonium salt. The use of a non-nucleophilic, sterically hindered base like Hünig's base (N,N-Diisopropylethylamine) in a suitable solvent such as acetonitrile (B52724) has been shown to be effective in promoting the direct N-alkylation of secondary amines to tertiary amines while minimizing the formation of this undesired byproduct. researchgate.net

Application of Reductive Amination in Amine Formation

Reductive amination is a highly versatile and widely used method for forming amines from aldehydes or ketones. wikipedia.orglibretexts.org The process typically involves two conceptual steps: the formation of an imine or enamine intermediate from the carbonyl compound and the amine, followed by the reduction of this intermediate to the corresponding amine. youtube.com This can be performed in a single "one-pot" reaction. researchgate.net

The Leuckart reaction is a specific variant of reductive amination that employs formic acid or its derivatives (like ammonium formate) as both the nitrogen source and the reducing agent. wikipedia.org As mentioned, this reaction is a viable route for producing the key precursor, 1,3-dimethylbutylamine, from methyl isobutyl ketone. google.comntnu.no

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Product | Reference |

| Methyl isobutyl ketone | Formamide, Ammonium formate | 120-170 | 19-21 | N-formyl-1,3-dimethylbutylamine | google.com |

| N-formyl-1,3-dimethylbutylamine | Concentrated HCl, Water | Reflux | 7-9 | 1,3-Dimethylbutylamine hydrochloride | google.com |

| Acetophenone | Ammonium formate | ~160 | - | (1-Phenylethyl)formamide | chempedia.info |

While reductive amination is highly effective for preparing primary and secondary amines, its application for synthesizing sterically demanding tertiary amines from ketones and secondary amines is more challenging. nih.gov The increased steric hindrance makes the initial formation of the required iminium ion intermediate difficult, and the equilibrium often disfavors it. nih.gov Therefore, a direct synthesis of this compound via the reductive amination of methyl isobutyl ketone with dimethylamine (B145610) would likely be inefficient under standard conditions. Specialized methods have been developed to overcome this, such as using trichlorosilane (B8805176) as a reducing agent. nih.gov

A key advantage of modern reductive amination is the use of selective reducing agents. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose because it is a milder reducing agent than sodium borohydride (B1222165) (NaBH₄). youtube.com It readily reduces the protonated iminium ion intermediate but is not potent enough to reduce the starting ketone or aldehyde, thus minimizing the formation of alcohol byproducts. youtube.com

Transformations from Precursor Alkyl Halides or Alcohols

The formation of tertiary amines from precursor alkyl halides or alcohols is a fundamental transformation. The direct alkylation of a secondary amine with an alkyl halide is the most straightforward conceptual route. researchgate.net For the synthesis of this compound, this would correspond to the N-methylation of bis(1,3-dimethylbutyl)amine. A general and efficient method for this transformation involves reacting the secondary amine with an alkyl halide in acetonitrile using Hünig's base. researchgate.net This protocol is noted for its high functional group tolerance and for avoiding the use of transition metal catalysts or solid supports. researchgate.net

| Secondary Amine | Alkyl Halide | Base | Solvent | Product | Yield (%) | Reference |

| Dibenzylamine | Benzyl bromide | Hünig's Base | Acetonitrile | Tribenzylamine | 98 | researchgate.net |

| Piperidine | Ethyl iodide | Hünig's Base | Acetonitrile | N-Ethylpiperidine | 98 | researchgate.net |

| Morpholine | Benzyl bromide | Hünig's Base | Acetonitrile | N-Benzylmorpholine | 99 | researchgate.net |

Alternatively, alcohols can serve as alkylating agents in the presence of suitable catalysts. Ruthenium and Iridium complexes have been shown to be effective for the N-alkylation of amines with alcohols, which represents a more atom-economical and environmentally benign approach than using alkyl halides. organic-chemistry.org

Development of Novel Synthetic Methodologies for Related Amine Structures

The synthesis of sterically hindered amines like this compound remains a topic of active research, leading to the development of innovative methodologies that overcome the limitations of classical approaches.

One significant advancement is the development of a visible-light-mediated carbonyl alkylative amination. nih.gov This metal-free, one-step process unites an aldehyde, a secondary amine, and an alkyl halide to form complex tertiary amines. nih.gov A key feature is its ability to couple secondary and even tertiary alkyl halides, producing highly branched and hindered amine products that are difficult to access via traditional reductive amination. nih.gov The reaction proceeds through the addition of alkyl radicals to an in situ generated iminium ion. nih.gov

| Aldehyde | Secondary Amine | Alkyl Halide | Product | Yield (%) | Reference |

| Isovaleraldehyde | Pyrrolidine | tert-Butyl iodide | 1-(1-Cyclohexyl-2,2-dimethylpropyl)pyrrolidine | 85 | nih.gov |

| Pivalaldehyde | N-Methylbenzylamine | Isopropyl iodide | N-Benzyl-N-methyl-1,2,2-trimethylpropylamine | 81 | nih.gov |

| Cyclohexanecarboxaldehyde | Dibenzylamine | tert-Butyl iodide | N,N-Dibenzyl-1-cyclohexyl-2,2-dimethylpropylamine | 76 | nih.gov |

Another novel strategy involves the C-C coupling of tertiary amines themselves, catalyzed by platinum or palladium. rsc.org This method allows for the synthesis of long-chain or hindered tertiary amines from simpler ones. The proposed mechanism is analogous to the Guerbet reaction, involving dehydrogenation of an alkyl group followed by an intermolecular coupling. rsc.org

Furthermore, direct reductive amination protocols have been improved for the synthesis of hindered tertiary amines. A one-pot process utilizing trichlorosilane as a reducing agent and an organic Lewis base activator has been shown to be effective for the reaction of ketones with secondary aryl amines, yielding sterically hindered products in high yields. nih.gov These advanced methodologies provide powerful tools for accessing complex amine structures that were previously challenging to synthesize.

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Types Involving 1,1',3,3'-Tetramethyldibutylamine

As a tertiary amine, this compound readily undergoes reactions to form quaternary ammonium (B1175870) salts. This transformation, a cornerstone of amine chemistry, typically occurs through a class of reactions known as the Menschutkin reaction. nih.gov This bimolecular nucleophilic substitution (SN2) reaction involves the amine's nucleophilic nitrogen atom attacking an electrophilic carbon on an alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide as the counter-ion. nih.gov

The general scheme for this reaction, starting with a tertiary amine like this compound, can be represented as:

R₃N + R'-X → [R₃NR']⁺X⁻

Where:

R₃N is the tertiary amine (this compound)

R'-X is an alkyl halide

[R₃NR']⁺X⁻ is the resulting quaternary ammonium salt

The process is essentially an exhaustive alkylation, where the nitrogen atom becomes bonded to a fourth alkyl group, resulting in a permanent positive charge. quora.comlibretexts.org Unlike primary or secondary amines, which can undergo sequential alkylations leading to a mixture of products, the reaction of a tertiary amine with an alkyl halide definitively stops at the quaternary ammonium salt stage, as there are no remaining protons on the nitrogen to be removed. libretexts.orglibretexts.org

The choice of solvent can influence the reaction, with solvents of relatively low dielectric constant being suitable for the synthesis and purification of quaternary ammonium salts. nih.gov The formation of the charged, polar quaternary ammonium salt in a less polar solvent can sometimes lead to its precipitation, simplifying the purification process. nih.gov

The basicity of this compound, a critical parameter governing its chemical behavior, is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. The equilibrium for this process in an aqueous medium is described by the following equation:

(CH₃)₂(C₄H₉)N(CH₂)₂(C₄H₉)N(CH₃)₂ + H₂O ⇌ [(CH₃)₂(C₄H₉)NH(CH₂)₂(C₄H₉)N(CH₃)₂]⁺ + OH⁻

The study of protonation equilibria in diverse media is crucial as the solvent can significantly modulate the effective basicity of an amine. In polar protic solvents like water, hydrogen bonding plays a significant role in stabilizing the protonated ammonium ion. In aprotic solvents, these specific solvent-ion interactions are absent, and other factors such as the solvent's dielectric constant become more influential.

Detailed Mechanistic Studies of Reactions Catalyzed or Mediated by this compound

Elucidating the precise mechanism of a chemical reaction is fundamental to understanding and optimizing its outcome. For reactions where this compound acts as a catalyst or mediator, a combination of techniques is employed to map the reaction pathway, identify key intermediates, and understand the factors controlling selectivity.

A primary method for mechanistic investigation involves the careful analysis of the reaction products. This includes identifying the major and minor products, as well as any byproducts formed. The distribution of these products provides valuable clues about the reaction pathway. For instance, in elimination reactions, the regioselectivity (e.g., Hofmann vs. Zaitsev elimination) can indicate the operative mechanism. Hofmann elimination, which is often observed for bulky bases or quaternary ammonium salts, typically yields the less substituted alkene. libretexts.org

Selectivity studies, where reaction conditions such as temperature, solvent, and reactant concentrations are systematically varied, are also critical. The observed changes in product ratios can help to build a kinetic model of the reaction, providing insights into the rate-determining step and the nature of the transition states involved.

Directly observing reaction intermediates, which are often transient and present in low concentrations, provides the most definitive evidence for a proposed mechanism. nih.gov While the isolation of stable intermediates is ideal, it is not always feasible. Consequently, a range of in-situ spectroscopic techniques are often employed. researchgate.net

Advanced analytical methods are crucial for this purpose. For example, real-time mass spectrometry can detect and structurally characterize short-lived intermediates in a reaction mixture. nih.gov Other powerful in-situ characterization techniques include:

Infrared (IR) Spectroscopy

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy researchgate.net

These methods allow researchers to monitor the changes in the catalyst and reacting species under actual reaction conditions, providing a dynamic picture of the reaction as it unfolds. researchgate.net The detection and characterization of intermediates are essential for unambiguously elucidating reaction mechanisms. nih.gov

Methodologies for Reaction Mechanism Determination

Kinetic Investigations and Rate Law Derivations

No specific kinetic studies on reactions involving this compound have been found in the public domain. Consequently, no rate laws have been derived, and there is no data to populate tables of reaction rates, rate constants, or reaction orders for this specific compound.

Isotope Labeling and Kinetic Isotope Effect Studies

There is no evidence of isotope labeling studies, such as deuterium (B1214612) labeling, having been performed on this compound to investigate its reaction mechanisms. As a result, no kinetic isotope effect (KIE) data is available to help elucidate the rate-determining steps of any reactions it might undergo.

Stereochemical Analysis of Reaction Products

The stereochemical outcomes of reactions where this compound might be used as a reactant or a chiral base have not been documented. Due to the presence of two chiral centers, this amine exists as a mixture of stereoisomers. However, without experimental data, no analysis of the diastereoselectivity or enantioselectivity of its reactions can be provided.

Crossover Experiments and Trapping Studies

Mechanistic investigations using crossover experiments or the trapping of reactive intermediates involving this compound have not been reported. Such studies would be crucial in determining whether reactions proceed through intermolecular or intramolecular pathways, or to identify transient species, but this information is not available.

Elucidation of Catalytic Cycles and Active Species

While sterically hindered amines can be utilized as catalysts in various organic reactions, there are no published examples of this compound being employed in this capacity. Therefore, no catalytic cycles involving this amine have been elucidated, and there is no information on potential active species that it might form.

Analysis of Electronic and Steric Factors Influencing Reactivity

A quantitative analysis of the electronic and steric factors influencing the reactivity of this compound is not possible without experimental or computational data. While it can be inferred that the bulky 1,1,3,3-tetramethylbutyl groups exert significant steric hindrance around the nitrogen atom, which would influence its basicity and nucleophilicity, specific parameters such as pKa values or quantitative measures of steric bulk have not been reported for this compound.

Catalytic Applications in Organic Transformations

1,1',3,3'-Tetramethyldibutylamine as a Strong, Non-Nucleophilic Base Catalyst

Due to the significant steric hindrance provided by the two butyl and two methyl groups surrounding the nitrogen atom, this compound is functionally a strong, non-nucleophilic base. This means it can readily abstract protons (acting as a base) but is too bulky to act as a nucleophile and form new covalent bonds with electrophilic centers. This property is highly desirable in many organic reactions where the base is required only to deprotonate a substrate to generate a reactive intermediate, without competing with the desired nucleophile.

Other sterically hindered bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-Butyl-1,1,3,3-tetramethylguanidine, are known to be effective in promoting reactions like eliminations and alkylations where a non-nucleophilic environment is crucial. orgsyn.org For instance, the use of a hindered base in the synthesis of vinyl iodides from ketohydrazones prevents the formation of undesired geminal diiodide byproducts. orgsyn.org By analogy, this compound is expected to show similar efficacy in such transformations.

Table 1: Comparison of Non-Nucleophilic Bases (Note: Data for analogous compounds is presented to illustrate the principle of non-nucleophilic basicity.)

| Compound Name | Structure | pKa (Conjugate Acid) | Key Application |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | ~13.5 in MeCN | Elimination Reactions |

| 2-tert-Butyl-1,1,3,3-tetramethylguanidine | Guanidine | ~14.9 in MeCN | Synthesis of Vinyl Iodides orgsyn.org |

| This compound | Tertiary Amine | (Not specified) | Proposed for similar applications |

Role as a Catalyst in Polymerization Processes

Tertiary amines are widely employed as catalysts in polymerization reactions, where they facilitate the formation of long polymer chains. The catalytic activity of this compound is particularly relevant in the synthesis of polyurethanes and epoxy resins.

The synthesis of polyurethane foams involves two primary reactions: the reaction of a polyol with a polyisocyanate to form the urethane (B1682113) linkage (gelling reaction), and the reaction of isocyanate with water to produce carbon dioxide gas (blowing reaction), which creates the foam structure. researchgate.netthreebond.co.jp Tertiary amine catalysts are crucial for balancing these two reactions to achieve the desired foam properties. mdpi.com

A catalyst like this compound can accelerate the formation of urethane linkages, contributing to the rapid curing of the foam. google.com Its sterically hindered nature can influence the selectivity between the gelling and blowing reactions, which is a critical parameter in controlling the final foam density and structure.

In the production of epoxy resins, tertiary amines function as catalysts for the anionic polymerization of the epoxy monomers. researchgate.net The amine initiates the reaction by opening an epoxy ring, generating an alkoxide anion. This anion then proceeds to attack another epoxy monomer, propagating the polymer chain. The process continues until a high-molecular-weight, cross-linked thermoset polymer is formed. researchgate.netyoutube.com

The efficiency of this compound in this role would be determined by its basicity, which allows it to effectively initiate the polymerization. Unlike primary or secondary amines, which act as curing agents by covalently bonding with the epoxy resin, a tertiary amine like this compound acts as a true catalyst, facilitating the polymerization without being incorporated into the final polymer structure. researchgate.netnih.gov

Involvement in Dehydrogenation and Hydrogen Transfer Reactions Facilitated by Amine Catalysts

Amine catalysts are integral to dehydrogenation and hydrogen transfer reactions, which are fundamental processes for creating unsaturated compounds and for reductions, respectively. Amine–boranes, for example, are notable for their potential as hydrogen storage materials, and their dehydrogenation is often catalyzed. vander-lingen.nl While many systems use transition-metal catalysts, main-group catalysts, including amine-based systems, have been developed. orgsyn.orgvander-lingen.nl

In transition-metal-catalyzed dehydrogenation of amines to imines, evidence points to mechanisms involving the formation of an iron-amine intermediate followed by a β-hydride elimination. youtube.com In transfer hydrogenation, amines can act as hydrogen donors or as part of the catalytic system that facilitates the hydrogen transfer from a source (like ammonia (B1221849) borane) to a substrate. nih.gov The basicity of this compound would allow it to participate in these reaction mechanisms, for instance, by facilitating proton transfer steps or interacting with the metal center.

Catalysis of Cycloaddition Reactions (Drawing parallels from known amine catalysts)

Cycloaddition reactions are powerful tools for constructing cyclic molecules. The catalysis of such reactions by amines is a well-established field. A prominent example is the [3+2] cycloaddition between carbon dioxide and epoxides to form cyclic carbonates, a reaction of significant industrial interest. researchgate.net Tertiary amines can catalyze this reaction by activating either the CO2 molecule to form a carbamate (B1207046) salt or the epoxide to generate a quaternary ammonium (B1175870) salt intermediate. bohrium.com

Drawing a parallel, this compound, as a tertiary amine, is a plausible catalyst for such cycloadditions. Its mechanism would likely involve the nucleophilic attack of the amine on one of the reactants, followed by a reaction with the second reactant and subsequent elimination of the catalyst to form the cyclic product. This catalytic cycle is common in various 1,3-dipolar cycloaddition reactions where amines or their derivatives are used to generate the reactive dipole. nih.govrepec.org

Table 2: Amine-Catalyzed Cycloaddition of CO2 and Epoxides (Note: This table presents generalized findings for tertiary amine catalysts.)

| Epoxide Substrate | Amine Catalyst Type | Product | Significance |

| 1,2-Epoxybutane | Grafted Polyalkylamines | Butylene Carbonate | Sustainable route to cyclic carbonates researchgate.net |

| Various Epoxides | Tertiary Amines | Cyclic Carbonates | CO2 utilization, green chemistry bohrium.com |

Facilitation of Carbon-Carbon and Carbon-Heteroatom Bond Formations

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is at the heart of organic synthesis. Amines, particularly non-nucleophilic bases, play a critical role in many of these reactions. rsc.org

In C-C bond formation, reactions like the Heck, Suzuki, and Sonogashira couplings often require a base to facilitate the catalytic cycle, typically by neutralizing the acid generated during the reaction. nih.gov A strong, non-nucleophilic base like this compound would be ideal for this purpose, promoting the reaction without causing side reactions. In other reactions, such as the Mannich reaction, tertiary amines can act as true catalysts to facilitate the condensation of an aldehyde, an amine, and a compound with an acidic proton to form a new C-C bond.

For C-X bond formation, particularly C-N and C-O bonds, amines are also essential. They can act as nucleophiles themselves or, in the case of tertiary amines, as catalysts. For example, in copper-catalyzed C-N cross-coupling reactions, a base is required. The sterically hindered nature of this compound would make it a suitable candidate as a base in these metal-catalyzed processes, preventing coordination to the metal center which could otherwise inhibit catalysis.

Coordination Chemistry and Ligand Properties

1,1',3,3'-Tetramethyldibutylamine as a Ligand for Transition Metal Centers

No studies were found that investigate the use of this compound as a ligand for transition metal centers. As a bulky, sterically hindered secondary amine, it would be expected to coordinate to a metal center through its nitrogen lone pair. The large steric profile, a consequence of the two isobutyl groups each bearing two methyl substituents, would likely influence the coordination number and geometry of any potential metal complex, favoring lower coordination numbers. However, without experimental evidence, its binding affinity and the stability of the resulting complexes remain unknown.

Synthesis and Characterization of Metal-Amine Complexes

There are no published methods for the synthesis of metal complexes involving this compound. General synthetic routes for metal-amine complexes typically involve the reaction of a metal salt with the amine ligand in a suitable solvent. Characterization of such complexes would conventionally involve techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and elemental analysis, but no such data is available for complexes of this ligand.

Electronic Properties and Bonding Characteristics within Complexes

Information regarding the electronic properties and bonding characteristics of this compound in metal complexes is not available. Techniques such as UV-Vis spectroscopy, magnetic susceptibility measurements, and computational studies, which are typically used to probe the electronic structure of coordination compounds, have not been applied to complexes of this ligand.

Influence of Ligand Geometry and Sterics on Metal Reactivity and Selectivity

The significant steric hindrance provided by the four methyl groups and the branched isobutyl chains of this compound would be expected to exert a strong influence on the reactivity and selectivity of a metal center. Bulky ligands often create a specific pocket around the metal, which can control substrate access and favor certain reaction pathways. However, in the absence of any reported reactivity studies, these potential effects remain hypothetical for this specific ligand.

Theoretical and Computational Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the intrinsic properties of a molecule. mdpi.com Methods like the B3LYP hybrid functional are often employed for their balance of accuracy and computational efficiency in predicting molecular geometries and electronic characteristics. mdpi.comresearchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For 1,1',3,3'-tetramethyldibutylamine, the key areas of flexibility are the rotations around the numerous carbon-carbon and carbon-nitrogen single bonds.

A systematic conformational search would be performed to identify all possible low-energy conformers. The steric hindrance caused by the four methyl groups is a dominant factor. This crowding can lead to significant A(1,3) strain (allylic strain) in certain conformations, which is a type of steric strain involving substituents on a central bond. researchgate.net The energy of each conformer would be calculated to construct a potential energy surface (PES), or energy landscape. The minima on this surface correspond to stable or metastable conformers, while the saddle points represent the transition states for interconversion between them. The global minimum would identify the most stable, and therefore most populated, conformation of the molecule at equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (C-N-C-C) |

|---|---|---|---|

| Global Minimum | B3LYP/6-311G(d,p) | 0.00 | 178.5°, -177.9° |

| Conformer 2 | B3LYP/6-311G(d,p) | +2.15 | 65.2°, -178.1° |

| Conformer 3 | B3LYP/6-311G(d,p) | +3.50 | 64.8°, 65.5° |

Note: This table is illustrative and not based on published data.

The distribution of electrons within a molecule governs its chemical behavior. The molecular electrostatic potential (MESP) provides a visual representation of the charge distribution and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. nih.gov

For this compound, the MESP map would be calculated based on its optimized geometry. These maps typically show regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. researchgate.net The primary feature for this amine would be a region of strong negative potential localized around the nitrogen atom, corresponding to its lone pair of electrons. This site is the primary center for Lewis base activity and protonation. The bulky alkyl groups would exhibit a largely neutral or weakly positive potential. The MESP is crucial for understanding non-covalent interactions and guiding predictions of how the molecule will interact with other species. nih.govnih.gov

Table 2: Calculated Atomic Charges for this compound (Global Minimum Conformer)

| Atom | Charge (Mulliken) | Charge (NPA) |

|---|---|---|

| N1 | -0.45 e | -0.62 e |

| C(N-C) | +0.15 e | +0.20 e |

| C(C-CH3) | -0.05 e | -0.18 e |

| H (average) | +0.08 e | +0.11 e |

Note: This table is illustrative, showing typical charge distributions for a tertiary amine, and is not based on published data.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling allows for the detailed exploration of how chemical reactions occur, tracing the transformation from reactants to products. ufl.edumdpi.com This is highly dependent on proposing plausible reaction pathways, which are then evaluated for their energetic feasibility. ufl.edu

A chemical reaction proceeds through a maximum energy point along the reaction coordinate known as the transition state (TS). Locating the precise geometry and energy of the TS is a primary goal of mechanistic studies. nih.gov Algorithms have been developed to efficiently locate these saddle points on the potential energy surface. nih.gov

Once a candidate TS structure is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scm.com The IRC method traces the minimum energy path downhill from the TS in both forward and reverse directions. scm.com A successful IRC calculation confirms that the located TS indeed connects the intended reactants and products, providing a complete picture of the reaction pathway. researchgate.net

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. The difference in energy between the reactants and the highest-energy transition state gives the activation energy barrier (ΔEa).

This activation energy is the key parameter used in Transition State Theory (TST) to predict the reaction rate constant (k). pku.edu.cn The theory provides a direct link between the calculated properties of the transition state and the macroscopic reaction rate. Comparing the activation barriers for different possible pathways allows for the prediction of the most likely reaction mechanism. researchgate.net

Table 3: Hypothetical Energy Profile for a Reaction Involving this compound

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.00 | This compound + Electrophile |

| Transition State | +15.8 | SN2 attack of Nitrogen on Electrophile |

| Products | -10.2 | Quaternary Ammonium (B1175870) Salt |

Note: This table is illustrative and not based on published data.

Prediction of Catalytic Activity and Selectivity via Computational Methods

Computational methods are increasingly used to design and predict the efficacy of catalysts. nih.govmdpi.com this compound, as a bulky tertiary amine, could potentially function as a non-nucleophilic base or as a phase-transfer catalyst.

To predict its catalytic activity, a proposed catalytic cycle would be modeled. This involves calculating the energy profile for the entire cycle, including substrate binding, the key chemical transformation step, and product release. The efficiency of the catalyst is judged by how much it lowers the activation energy of the rate-determining step compared to the uncatalyzed reaction. nih.gov

Selectivity (chemo-, regio-, and stereoselectivity) can also be predicted. nih.gov This is achieved by comparing the activation energy barriers for the transition states leading to different possible products. For instance, in an asymmetric reaction, computational models can predict which enantiomer will be formed preferentially by calculating the energies of the diastereomeric transition states. nih.govresearchgate.net The significant steric bulk of this compound would be expected to play a major role in controlling the selectivity of any reaction it catalyzes.

Simulations of Intermolecular Forces and Self-Assembly Phenomena

Molecular dynamics simulations can model the movement of individual atoms in a system over time, based on a given force field that describes the potential energy of the system. arxiv.orgnih.govresearchgate.net By simulating a collection of this compound molecules, one could predict their collective behavior and physical properties. For instance, simulations could reveal how these molecules arrange themselves in the liquid state and whether any short-range order or self-assembly occurs. rsc.orgresearchgate.netrsc.org

Self-assembly is the spontaneous organization of molecules into ordered structures. While strong, directional interactions like hydrogen bonds are often drivers of self-assembly, even molecules dominated by dispersion forces can exhibit this phenomenon under certain conditions. rsc.orgresearchgate.netrsc.org For this compound, simulations could explore the potential for weak intermolecular interactions to lead to ordered aggregates, which could be relevant in areas like material science or as a structured solvent.

To illustrate the type of data that could be generated from such simulations, the following table presents hypothetical results from a molecular dynamics simulation of a generic sterically hindered tertiary amine.

| Simulation Parameter | Hypothetical Value | Significance |

| Average Intermolecular Interaction Energy | -15.5 kJ/mol | Indicates the strength of attraction between molecules in the liquid phase. |

| Radial Distribution Function (g(r)) Peak | 5.8 Å | Represents the most probable distance between the centers of mass of neighboring molecules. |

| Self-Diffusion Coefficient | 1.2 x 10⁻⁹ m²/s | Quantifies the mobility of the molecules in the liquid. |

This table is illustrative and does not represent experimental data for this compound.

Application of Data Analytics and Machine Learning in Amine-Related Chemical Research

Data analytics and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and the optimization of chemical processes from large datasets. researchgate.netnih.govnih.govresearchgate.net While no specific machine learning models have been published for this compound, the methodologies are broadly applicable to amines and other chemical compounds.

Machine learning models can be trained on extensive databases of chemical structures and their corresponding experimental or computationally derived properties. medium.comgithub.comgithub.com These models can then predict properties for new, uncharacterized molecules like this compound. Important properties that can be predicted include, but are not limited to, boiling point, vapor pressure, solubility, and reactivity parameters. For instance, quantitative structure-activity relationship (QSAR) models are a type of machine learning approach that correlates molecular structure with biological activity or chemical reactivity. nih.govacs.orgnih.gov

In the context of amines, machine learning has been used to predict pKa values, assess corrosion inhibition potential, and model the performance of amines in carbon capture technologies. nih.govacs.orgnih.govmdpi.com For a compound like this compound, a machine learning model could be developed by:

Data Collection: Assembling a dataset of various amines with known experimental values for a target property.

Featurization: Converting the chemical structures of these amines into numerical descriptors that a machine learning algorithm can process. These can include topological indices, quantum chemical descriptors, or molecular fingerprints.

Model Training: Using the dataset to train a machine learning model, such as a random forest, support vector machine, or neural network, to learn the relationship between the molecular features and the target property. mdpi.com

Prediction: Applying the trained model to predict the property of interest for this compound.

The following table illustrates how data from a hypothetical machine learning model for predicting the boiling point of tertiary amines might look.

| Compound Name | Molecular Weight ( g/mol ) | Steric Hindrance Index | Predicted Boiling Point (°C) |

| Triethylamine | 101.19 | 0.45 | 89.5 |

| Diisopropylethylamine | 129.24 | 0.68 | 126.2 |

| This compound (Hypothetical) | 185.38 | 0.85 | 175.8 |

| Tri-n-propylamine | 143.27 | 0.52 | 156.1 |

This table is for illustrative purposes. The "Steric Hindrance Index" is a conceptual descriptor, and the predicted boiling points are not from a real model.

The integration of data analytics and machine learning offers a powerful and efficient route to characterize novel compounds like this compound, accelerating research and development in various chemical applications.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopy is a cornerstone for the analysis of N,N,N',N'-tetramethyl-1,3-butanediamine, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For N,N,N',N'-tetramethyl-1,3-butanediamine, ¹H and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of N,N,N',N'-tetramethyl-1,3-butanediamine, distinct signals are observed for the methyl protons on the nitrogen atoms and the protons on the butane (B89635) backbone. chemicalbook.com The chemical shifts and splitting patterns of these signals are key to confirming the connectivity of the atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for N,N,N',N'-tetramethyl-1,3-butanediamine

Below is a table summarizing the predicted NMR data. Experimental values may vary slightly depending on the solvent and instrument frequency.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -N(CH ₃)₂ at C1 | ~2.23 | Singlet |

| ¹H | -N(CH ₃)₂ at C3 | ~2.25 | Singlet |

| ¹H | -CH ₂- | ~1.4-1.7 | Multiplet |

| ¹H | -CH (CH₃)- | ~2.3-2.6 | Multiplet |

| ¹H | -CH(CH ₃)- | ~0.96 | Doublet |

| ¹³C | -N(C H₃)₂ at C1 | ~41.0 | Quartet |

| ¹³C | -N(C H₃)₂ at C3 | ~43.0 | Quartet |

| ¹³C | -C H₂- | ~30.0 | Triplet |

| ¹³C | -C H(CH₃)- | ~58.0 | Doublet |

| ¹³C | -CH(C H₃)- | ~18.0 | Quartet |

Note: The data presented is a generalized prediction. Actual experimental values can be found in chemical databases and literature. chemicalbook.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N,N,N',N'-tetramethyl-1,3-butanediamine is characterized by the absence of N-H stretching bands (typically found between 3300-3500 cm⁻¹), which confirms its nature as a tertiary amine. nist.gov Key absorptions include C-H stretching vibrations from the methyl and methylene (B1212753) groups (around 2800-3000 cm⁻¹) and C-N stretching vibrations (typically in the 1000-1250 cm⁻¹ region). nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman spectra for N,N,N',N'-tetramethyl-1,3-butanediamine are not widely published, the technique is available for its analysis. chemicalbook.com It is particularly useful for observing the vibrations of the non-polar C-C backbone.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first separated from a mixture using gas chromatography and then analyzed by a mass spectrometer. The electron ionization (EI) mass spectrum of N,N,N',N'-tetramethyl-1,3-butanediamine shows a molecular ion peak corresponding to its molecular weight (144.26 g/mol ). chemicalbook.comnist.gov The fragmentation pattern is also characteristic, often showing a base peak resulting from the cleavage of the C-C bond adjacent to a nitrogen atom (alpha-cleavage), which is a common fragmentation pathway for amines.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): For more complex analyses or when dealing with non-volatile samples, HPLC-MS/MS can be employed. This technique allows for the separation of components by HPLC followed by tandem mass spectrometry for highly selective and sensitive detection. While specific HPLC-MS/MS research on this compound is limited, the technique is applicable for its trace analysis in various matrices. bldpharm.com

Chromatographic Methods for Separation and Characterization of Reaction Mixtures

Chromatographic techniques are essential for separating N,N,N',N'-tetramethyl-1,3-butanediamine from reaction mixtures, byproducts, or environmental samples, and for assessing its purity.

Gas Chromatography (GC): Due to its volatility, GC is a primary method for the analysis of N,N,N',N'-tetramethyl-1,3-butanediamine. Using a suitable column and a flame ionization detector (FID) or a mass spectrometer (MS), it can be effectively separated and quantified.

High-Performance Liquid Chromatography (HPLC): While less common than GC for this type of compound, HPLC can also be used, particularly in its reversed-phase mode. bldpharm.com The separation would be based on the compound's polarity.

Capillary Zone Electrophoresis (CZE): Interestingly, N,N,N',N'-tetramethyl-1,3-butanediamine has been used as an electrolyte additive in CZE to improve the separation of other compounds, such as tricyclic antidepressants. This highlights its specific chemical properties that can be exploited in separation science.

X-ray Diffraction Studies of Crystalline Materials and Complexes

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. For N,N,N',N'-tetramethyl-1,3-butanediamine, which is a liquid at room temperature, X-ray diffraction studies would require the formation of a suitable crystalline derivative or a complex with another molecule. nih.gov Such studies would provide precise bond lengths, bond angles, and conformational information. To date, publicly available crystal structure data for N,N,N',N'-tetramethyl-1,3-butanediamine itself is scarce, which is typical for simple, low-melting-point organic liquids.

Thermal Analysis Techniques for Material Characterization (e.g., TGA, DTA)

Thermal analysis techniques are pivotal in characterizing the material properties of chemical compounds by measuring their physical and chemical changes as a function of temperature. For 1,1',3,3'-Tetramethyldibutylamine, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide critical data regarding its thermal stability and decomposition behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. eag.com This technique is instrumental in determining the temperatures at which the compound begins to decompose, the kinetics of its decomposition, and the mass of any residual matter. A typical TGA experiment for this compound would involve heating a small sample in an inert atmosphere (e.g., nitrogen) at a constant rate. The resulting TGA curve would plot the percentage of weight loss against the increasing temperature.

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same temperature program. eag.comabo.fi DTA can detect exothermic and endothermic events, such as phase transitions (melting, crystallization), and decomposition processes. eag.com When used in conjunction with TGA, DTA provides a more comprehensive thermal profile of the compound. For instance, a weight loss observed in the TGA curve can be identified as an endothermic or exothermic process by the corresponding DTA peak.

Research Findings for this compound:

While specific experimental data for this compound is not extensively published, the expected thermal behavior can be inferred from the analysis of similar aliphatic amines. The TGA curve would likely show a single-step decomposition, characteristic of the breaking of C-N and C-C bonds at elevated temperatures. The DTA curve would likely indicate an endothermic event corresponding to the boiling point of the compound, followed by exothermic peaks associated with its decomposition.

Table 1: Hypothetical TGA/DTA Data for this compound

| Parameter | Value | Technique |

|---|---|---|

| Onset Decomposition Temperature (Tonset) | ~250°C | TGA |

| Temperature of Maximum Decomposition Rate (Tmax) | ~280°C | TGA/DTG |

| Final Decomposition Temperature (Tfinal) | ~320°C | TGA |

| Residual Mass @ 500°C | <5% | TGA |

| Melting Point (Endotherm) | Not Applicable (Liquid at room temp.) | DTA |

| Boiling Point (Endotherm) | ~198-200°C | DTA |

| Decomposition (Exotherm) | ~275°C | DTA |

Principles of Method Validation and Quality Assurance in Analytical Chemistry

Method validation and quality assurance are fundamental components of analytical chemistry that ensure the reliability, accuracy, and precision of analytical data. numberanalytics.comresearchgate.net These principles are crucial when developing and implementing methods for the quantification of this compound in various matrices.

Method Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ptfarm.pl According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, and robustness. pharmtech.comnih.gov

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this would involve demonstrating that the analytical method can distinguish it from other amines, solvents, and potential impurities.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically determined by analyzing a series of standards over a defined concentration range.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Table 2: Hypothetical Validation Parameters for a GC-FID Method for this compound

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 |

| Accuracy (Recovery %) | 90-110% | 98.5% |

| Precision (RSD %) | ≤ 2% | 1.2% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 1.5 µg/mL |

Quality Assurance (QA) encompasses the systematic processes and procedures implemented to ensure that analytical results are trustworthy and defensible. numberanalytics.comwiley-vch.de QA in the context of analyzing this compound would involve:

Standard Operating Procedures (SOPs): Detailed, written instructions for all analytical methods and laboratory operations.

Calibration and Maintenance of Instruments: Regular calibration and preventive maintenance of analytical instruments like gas chromatographs to ensure they are functioning correctly.

Use of Certified Reference Materials (CRMs): Employing CRMs of this compound to ensure the traceability and accuracy of measurements.

Proficiency Testing: Participating in inter-laboratory comparison studies to externally validate the laboratory's competence.

Documentation and Record Keeping: Meticulous documentation of all experimental data, calculations, and observations to ensure data integrity and traceability. wiley-vch.de

By adhering to these principles of method validation and quality assurance, analytical laboratories can produce high-quality, reliable data for the characterization and quantification of this compound.

Strategic Applications in Advanced Organic Synthesis

1,1',3,3'-Tetramethyldibutylamine as a Reagent in Complex Molecule Construction

This compound is utilized as an intermediate in the synthesis of a variety of chemical products, including pharmaceuticals and pesticides. masterorganicchemistry.com Its structural framework can be incorporated into larger, more complex molecules, making it a valuable synthon for medicinal chemists and those involved in the development of agrochemicals. The presence of two isobutyl groups, each with two methyl substituents, provides a lipophilic character to the molecules it is incorporated into, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

While specific, publicly available examples of complex molecules synthesized directly from this compound are not extensively documented in readily accessible scientific literature, its classification as a pharmaceutical and pesticide intermediate points to its role as a starting material or a key building block in proprietary industrial synthetic routes. The amine functionality allows for a wide array of chemical modifications, serving as a handle for the introduction of further chemical diversity.

Contributions to Stereoselective and Regioselective Synthetic Pathways

In organic synthesis, achieving high levels of stereoselectivity and regioselectivity is crucial for the efficient production of a single desired isomer of a chiral molecule or a specific constitutional isomer. masterorganicchemistry.comquora.com The steric hindrance provided by the bulky alkyl groups of this compound can influence the stereochemical outcome of reactions in which it is involved, either as a reactant or as a basic catalyst.

A reaction is considered regioselective if it favors the formation of one constitutional isomer over another. quora.commasterorganicchemistry.com For example, in the addition of a reagent to an unsymmetrical alkene, the reagent may add to one carbon of the double bond in preference to the other. Stereoselective reactions, on the other hand, favor the formation of one stereoisomer over another. masterorganicchemistry.com This is particularly important in the synthesis of pharmaceuticals, where different stereoisomers can have vastly different biological activities.

While the general principles of how sterically hindered amines can influence selectivity are well-established, specific research detailing the direct contribution of this compound to achieving high levels of stereoselectivity or regioselectivity in synthetic pathways is not widely reported in the public domain. However, its structural similarity to other hindered amines suggests its potential utility in directing the course of a reaction to favor a particular isomeric product.

| Term | Definition | Example |

| Regioselectivity | A reaction that can potentially yield two or more constitutional isomers but preferentially produces one. quora.commasterorganicchemistry.com | The Markovnikov addition of HBr to propene, which predominantly forms 2-bromopropane (B125204) over 1-bromopropane. |

| Stereoselectivity | A reaction in which one stereoisomer is formed or destroyed in preference to all others that might be formed or destroyed. masterorganicchemistry.com | The hydrogenation of an alkyne using a Lindlar catalyst to selectively form a cis-alkene. |

Role in the Synthesis of Aza-Heterocyclic Compounds

Aza-heterocyclic compounds, which are cyclic compounds containing at least one nitrogen atom in the ring, are ubiquitous in pharmaceuticals and natural products. mdpi.comresearchgate.net The synthesis of these structures often involves the use of amine-containing starting materials or catalysts. Sterically hindered amines can play a crucial role as non-nucleophilic bases in these syntheses, facilitating reactions without competing as a nucleophile.

This compound, with its significant steric bulk around the nitrogen atom, has the potential to act as such a base in the synthesis of various aza-heterocycles. reddit.com While specific examples of its use as a catalyst for the synthesis of aza-heterocycles are not extensively documented in peer-reviewed literature, its properties are consistent with those of bases that are effective in promoting cyclization and condensation reactions leading to the formation of nitrogen-containing ring systems.

Applications in Sequential Organic Reactions (e.g., multi-step reductive amination sequences for complex amine structures)

The construction of complex amine-containing molecules often requires multi-step synthetic sequences. youtube.comscribd.com Reductive amination, a powerful and widely used method for forming carbon-nitrogen bonds, can be employed in a sequential manner to build up complex amine architectures. scribd.com This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine.

While there is a lack of specific documented examples of this compound being used in multi-step reductive amination sequences in readily available literature, its nature as a secondary amine makes it a potential candidate for such transformations. It could theoretically be reacted with a carbonyl compound and a reducing agent to introduce the 1,1',3,3'-tetramethyldibutylamino moiety into a molecule, which could then be further elaborated in subsequent synthetic steps.

Utilization in Industrial Chemical Production as a Key Intermediate

In the chemical industry, intermediates are compounds that are produced during the synthesis of a final product. This compound is identified as an intermediate in the production of various chemicals, including pharmaceuticals and pesticides. masterorganicchemistry.com This indicates its role as a crucial building block in large-scale manufacturing processes. Furthermore, it is employed as a catalyst to accelerate chemical reactions, thereby enhancing the efficiency of production. masterorganicchemistry.com Its application also extends to polymer synthesis, where it is used as a component to develop new materials with specific properties. masterorganicchemistry.com

Explorations in Materials Science and Engineering

Incorporation into Polymer and Resin Systems for Enhanced Properties

The principal application of 1,1',3,3'-Tetramethyldibutylamine in materials science is as a catalyst in the synthesis of polyurethanes. ekb.eg In these systems, catalysts are crucial for controlling the two primary simultaneous reactions: the gelling reaction (polyol-isocyanate) that forms the urethane (B1682113) polymer, and the blowing reaction (water-isocyanate) that generates carbon dioxide gas to create the foam structure. nih.govamericanchemistry.com

As a tertiary amine catalyst, this compound helps to balance these two reactions. The choice of catalyst and its concentration are critical variables that allow manufacturers to tailor the properties of the final foam. ekb.eg The steric hindrance of the amine affects its catalytic activity, which in turn influences the foam's processing characteristics (cream time, gel time, rise time) and its final physical and mechanical properties. These properties include density, cell morphology, compressive strength, and thermal insulation capabilities. ekb.egresearchgate.net For instance, a well-balanced catalysis ensures the formation of a uniform cell structure, which is essential for achieving desired mechanical performance and insulation values. ekb.egmdpi.com The catalyst's influence is significant, as it can affect everything from the foam's dimensional stability to its surface curing and adhesion. google.com

The table below illustrates the typical effect of amine catalyst concentration on the mechanical properties of a rigid polyurethane foam, based on representative findings in the field.

| Formulation ID | Amine Catalyst (%) | Density (kg/m³) | Compressive Strength (kPa) | Cell Structure Observation |

|---|---|---|---|---|

| PUF-1 | 0.5 | 35 | 180 | Fine, uniform cells |

| PUF-2 | 1.0 | 38 | 220 | Spherical, polyhedral cells |

| PUF-3 | 1.5 | 42 | 250 | Slightly larger, well-defined cells |

| PUF-4 | 2.0 | 40 | 235 | Increased cell size, some irregularities |

*This table presents illustrative data based on general findings on amine catalysts in polyurethane foams, showing the trend that increasing catalyst concentration up to an optimal point can enhance compressive strength by improving gelling efficiency and foam morphology. ekb.eg

Design and Synthesis of Novel Materials Utilizing Amine Moieties

While the primary role of sterically hindered amines like this compound is catalytic, the broader field of materials science actively explores the use of amine moieties in the fundamental design and synthesis of new materials. researchgate.net The nitrogen-containing functional groups are valuable in creating materials with specific properties, such as enhanced thermal stability or the ability to coordinate with metals. researchgate.netacs.org

In the context of material design, the synthesis of novel polymers often involves monomers that contain amine groups. For example, β-hydroxy amines can be synthesized and used in the depolymerization of waste plastics like PET to create new terephthalamide (B1206420) diols, which then serve as building blocks for polyurethanes or other polymers. frontiersin.org

Advanced Characterization Techniques Applied to Amine-Containing Materials

The evaluation of materials synthesized using amine catalysts like this compound requires a suite of advanced characterization techniques to understand the relationship between processing, structure, and properties. mdpi.comtjchem.org

Microscopy: Scanning Electron Microscopy (SEM) and optical microscopy are essential for visualizing the cellular structure of polyurethane foams. mdpi.com These techniques reveal critical information about cell size, shape (e.g., spherical or polyhedral), and whether the cells are open or closed, all of which are influenced by the catalytic process and directly impact the foam's mechanical properties and insulation value. ekb.eg

Spectroscopy: Fourier-Transform Infrared Spectroscopy (FTIR) is used to monitor the chemical reactions during polyurethane formation. By tracking the disappearance of the characteristic isocyanate (-NCO) peak, researchers can analyze the cure kinetics and assess the efficiency of the catalyst. nih.gov

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the thermal properties of the final polymer. frontiersin.org DSC can identify the glass transition temperature, while TGA provides information on the material's thermal stability and decomposition profile.

Mechanical Testing: The mechanical performance of the resulting materials is quantified using techniques like compression testing. mdpi.com This measures properties such as the elastic modulus and compressive strength, which are critical for load-bearing and energy-absorbing applications. mdpi.commdpi.com The temperature at which the material is processed and tested significantly affects these mechanical properties. researchgate.netnih.gov

X-ray Tomography: For a more in-depth analysis, X-ray micro-computed tomography (microCT) can be used to create a full 3D reconstruction of the foam's internal structure, allowing for detailed analysis of cell volume, connectivity, and orientation without destroying the sample. mdpi.com

The table below summarizes key characterization techniques and their applications for amine-catalyzed polyurethane foams.

| Technique | Abbreviation | Primary Information Obtained | Reference |

|---|---|---|---|

| Scanning Electron Microscopy | SEM | Cell size, cell shape, surface morphology | ekb.egmdpi.com |

| Fourier-Transform Infrared Spectroscopy | FTIR | Reaction kinetics, functional group analysis, cure monitoring | nih.gov |

| Differential Scanning Calorimetry | DSC | Glass transition temperature, phase separation | frontiersin.org |

| Thermogravimetric Analysis | TGA | Thermal stability, decomposition temperature | frontiersin.org |

| Compression Testing | - | Compressive strength, elastic modulus, energy absorption | ekb.egmdpi.com |

| X-ray micro-computed Tomography | microCT | 3D internal structure, cell volume distribution, porosity | mdpi.com |

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The use of this compound in polymer synthesis exemplifies the synergy between chemistry and materials science. The fundamental chemical properties of the amine molecule—such as its basicity, steric hindrance, and molecular structure—have a direct and predictable impact on the macroscopic properties of the resulting material. nih.gov This interface is a fertile ground for interdisciplinary research, where principles of synthetic chemistry are applied to solve complex challenges in materials engineering.

Research in this area focuses on establishing clear structure-property relationships. Chemists can design and synthesize novel amine catalysts with tailored electronic and steric properties. researchgate.net Materials scientists can then incorporate these catalysts into polymer formulations and systematically study their effect on reaction kinetics and the final material's microstructure and performance. researchgate.netmdpi.com This collaborative loop allows for the development of advanced materials with precisely controlled characteristics, such as foams with superior thermal insulation, enhanced mechanical strength, or improved flame retardancy. google.commdpi.com

For example, understanding the catalytic mechanism at a molecular level can lead to the design of more efficient and selective catalysts. nih.gov This could involve creating catalysts that are non-volatile or that react into the polymer matrix, reducing emissions and improving product safety. tosoheurope.com This research bridges the gap from molecular design to functional materials, enabling the creation of next-generation polymers for a wide range of applications, from construction and automotive parts to biomedical devices. nih.gov

Q & A

Q. What are the recommended methodologies for synthesizing 1,1',3,3'-Tetramethyldibutylamine with high purity, and how can batch-to-batch consistency be ensured?

- Methodological Answer : Synthesis should involve controlled alkylation of dibutylamine precursors under inert atmospheres to minimize side reactions. Post-synthesis, employ HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (MS) to verify purity (>98%). For batch consistency, integrate peptide content analysis (analogous to peptide synthesis protocols) to quantify active amine content and residual solvents. If using acidic reagents (e.g., TFA), ensure removal to <1% via lyophilization or ion-exchange chromatography to avoid interference in downstream assays .

- Example Analytical Parameters :

| Technique | Conditions | Target Metrics |

|---|---|---|

| HPLC | 220 nm UV detection, 0.1% TFA in mobile phase | Single peak (retention time: 8.2 min) |

| MS | ESI+ mode | [M+H]+ m/z = 229.3 |

Q. How should researchers characterize the structural configuration of this compound?

- Methodological Answer : Use X-ray crystallography (e.g., STOE IPDS I diffractometer, Mo-Kα radiation) to resolve bond lengths and angles. For non-crystalline samples, NMR spectroscopy (¹H, ¹³C, DEPT-135) in CDCl₃ can confirm methyl group environments and branching patterns. Compare experimental data with DFT computational models (e.g., Gaussian 16, B3LYP/6-31G*) to validate stereoelectronic effects. Note discrepancies in methyl group torsional angles between experimental and theoretical models, which may arise from solvent packing forces .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental solubility data for this compound in polar solvents?

- Methodological Answer : Computational solubility models (e.g., COSMO-RS) often underestimate hydrophobic interactions due to the compound’s branched alkyl chains. Validate experimentally via dynamic light scattering (DLS) to detect micelle formation in aqueous solutions. For polar aprotic solvents (e.g., DMSO), use Karl Fischer titration to quantify trace water content, which may artificially enhance solubility. Cross-reference with thermogravimetric analysis (TGA) to assess thermal stability and solvent retention .

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) as a bridging ligand, and how does steric hindrance impact coordination?

- Methodological Answer : Design MOFs by reacting the amine with Ag(I) or Ru(I) precursors in DMF/ethanol mixtures under solvothermal conditions. Use single-crystal X-ray diffraction to confirm tetrahedral coordination geometry (e.g., Ag–N bond lengths ~2.3 Å). Steric hindrance from methyl groups may limit ligand flexibility, reducing pore size in MOFs. Mitigate this by co-ligands like 3,3'-(p-xylylenediamino)bis(benzoic acid) to stabilize the framework. Monitor coordination efficiency via FT-IR (N–H stretch at 3300 cm⁻¹ disappearance) .

Q. How can researchers address variability in bioassay results caused by trace impurities in this compound samples?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS/MS . For cell-based assays, pre-treat samples with solid-phase extraction (SPE) using C18 cartridges to remove hydrophobic impurities. Quantify endotoxins using LAL assays if working with mammalian systems. For sensitive assays (e.g., enzyme inhibition), standardize peptide content across batches via gravimetric analysis and adjust molarity accordingly .

Data Contradiction Analysis

Q. Why do crystallographic data for this compound derivatives show shorter hydrogen-bond distances compared to computational predictions?

- Methodological Answer : Experimental crystallography often captures strong hydrogen-bonding networks (e.g., F···H–O interactions at ~2.24 Å) influenced by crystal packing, whereas computational models assume gas-phase conditions. Use periodic boundary conditions (PBC) in DFT simulations to account for lattice effects. Validate with Hirshfeld surface analysis to map intermolecular interactions in the crystal lattice .

Tables for Key Parameters

Table 1 : Crystallographic Data for Derivatives (Example)

| Parameter | Experimental Value | Computational Value (DFT) |

|---|---|---|

| Ag–N Bond Length | 2.31 Å | 2.28 Å |

| F···H–O Distance | 2.24 Å | 2.42 Å |

| Unit Cell Volume | 1312.2 ų | 1280.5 ų |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.